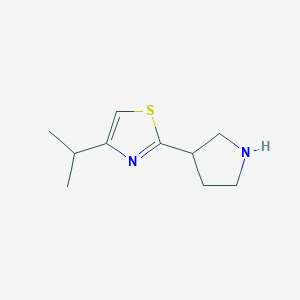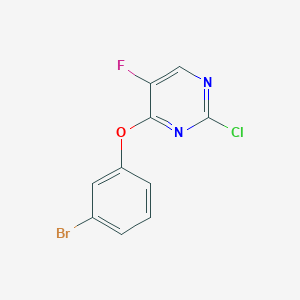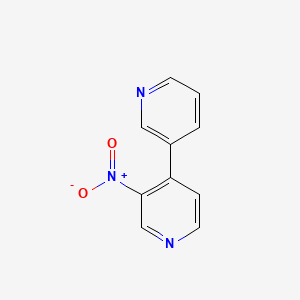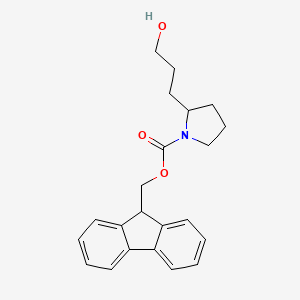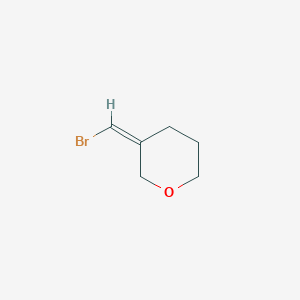
(3Z)-3-(Bromomethylidene)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(Bromomethylidene)oxane is an organic compound characterized by the presence of a bromomethylidene group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(Bromomethylidene)oxane typically involves the bromination of a suitable precursor under controlled conditions. One common method is the bromination of 3-methylideneoxane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(3Z)-3-(Bromomethylidene)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of methylidene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields hydroxymethylideneoxane, while reduction with sodium borohydride produces methylideneoxane.
科学的研究の応用
(3Z)-3-(Bromomethylidene)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of bromine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3Z)-3-(Bromomethylidene)oxane involves its interaction with molecular targets through the bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
類似化合物との比較
Similar Compounds
(3E)-3-(Bromomethylidene)oxane: An isomer with a different configuration around the double bond.
3-(Chloromethylidene)oxane: A similar compound with a chlorine atom instead of bromine.
3-(Methylidene)oxane: Lacks the halogen atom, providing a basis for comparison in reactivity and applications.
Uniqueness
(3Z)-3-(Bromomethylidene)oxane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and other reactions, making it a valuable intermediate in organic synthesis and research.
特性
分子式 |
C6H9BrO |
|---|---|
分子量 |
177.04 g/mol |
IUPAC名 |
(3Z)-3-(bromomethylidene)oxane |
InChI |
InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h4H,1-3,5H2/b6-4- |
InChIキー |
JOWYENVCQRNYPV-XQRVVYSFSA-N |
異性体SMILES |
C1C/C(=C/Br)/COC1 |
正規SMILES |
C1CC(=CBr)COC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)



![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)



![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
